Dimethoxybenzyl-FLT-precursor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethoxybenzyl-FLT-precursor is a versatile chemical compound that has gained significant attention in various fields of scientific research. It is primarily used as a precursor molecule in the synthesis of radiopharmaceuticals, which are crucial for the diagnosis and treatment of cancer. Additionally, it serves as a solubilizing protective group for thiol moieties, enhancing the solubility and stability of precursors in self-assembled monolayers .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxybenzyl-FLT-precursor involves several steps. One common method includes the use of 3,4-dimethoxybenzaldehyde as a starting material. The process typically involves the following steps:

Formation of 3,4-Dimethoxybenzyl Alcohol: 3,4-dimethoxybenzaldehyde is reduced to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride.

Protection of Thiol Group: The thiol group is protected using the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor.

Cleavage of Protective Group: During monolayer formation, the protective group is cleaved off, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demands of large-scale applications. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

化学反应分析

Nucleophilic Fluorination

The protected precursor undergoes nucleophilic aliphatic substitution (Sₙ2) with [¹⁸F]fluoride:

-

Reaction Setup : [¹⁸F]fluoride (produced via cyclotron) is activated with Kryptofix 222/K₂CO₃ in acetonitrile .

-

Mechanism : The nosyl group is displaced by [¹⁸F]fluoride at 110°C for 15 min (Figure 2) .

Table 2: Fluorination Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 110°C | |

| Reaction Time | 15 min | |

| Radiochemical Yield | 93% (pre-purification) | |

| Molar Activity | Up to 1 TBq/µmol |

Deprotection and Purification

Post-fluorination, acid hydrolysis removes protecting groups:

-

Purification : Solid-phase extraction (OASIS HLB and Alumina N cartridges) achieves >99% radiochemical purity .

Critical Data :

Analytical Characterization

-

HPLC-MS : Used to confirm identity and purity of intermediates .

-

TLC Monitoring : Ethyl acetate/hexane (20:80) with anisaldehyde staining .

Challenges and Optimization

-

Radical Intermediates : Dimethoxybenzyl radicals may form during side reactions, requiring strict argon atmospheres to prevent decomposition .

-

Oxygen Sensitivity : (TMS)₃SiH additives mitigate oxygen inhibition in radical-mediated steps .

Comparative Data

Table 3: Performance of FLT Precursors

| Precursor Type | Radiochemical Yield | Synthesis Time | Purity | Source |

|---|---|---|---|---|

| Dimethoxytrityl-Nosyl | 16 ± 2% | 55 min | >99% | |

| Alternative Ethers | ≤10% | 80 min | 95% |

This synthesis route balances efficiency and practicality, making it the gold standard for [¹⁸F]FLT production in clinical PET imaging . Future work aims to streamline protection-deprotection sequences and enhance molar activities .

科学研究应用

Synthesis of [¹⁸F]FLT

The synthesis of [¹⁸F]FLT involves several key steps where the dimethoxybenzyl-FLT-precursor plays a crucial role:

- Methodology : The precursor is used to facilitate the introduction of fluorine-18 into the thymidine structure, resulting in [¹⁸F]FLT. This process typically employs techniques such as nucleophilic substitution and requires careful control of reaction conditions to optimize yield and purity .

PET Imaging for Oncology

[¹⁸F]FLT is predominantly used in cancer imaging due to its ability to reflect cellular proliferation:

- Tumor Response Monitoring : Studies have shown that [¹⁸F]FLT uptake correlates with tumor activity and can provide insights into the effectiveness of therapeutic interventions. For instance, it has been demonstrated that changes in [¹⁸F]FLT uptake are more pronounced than those observed with traditional tracers like [¹⁸F]FDG during cancer treatment .

Pharmacokinetics and Biodistribution Studies

The biodistribution of [¹⁸F]FLT provides critical data on the pharmacokinetics of potential therapeutic agents:

- Case Study Example : A study involving patients undergoing radiotherapy showed significant decreases in [¹⁸F]FLT uptake post-treatment, indicating its utility as a biomarker for assessing therapeutic response .

Research Findings and Case Studies

Numerous studies have documented the efficacy of [¹⁸F]FLT in various clinical settings:

- Eisenhut et al. (2000) demonstrated a simplified labeling approach for synthesizing [¹⁸F]FLT, emphasizing the importance of dimethoxybenzyl-FLT precursor in achieving high yields .

- Machulla et al. (2000) reported on the successful application of [¹⁸F]FLT in PET imaging for monitoring tumor responses, highlighting its advantages over conventional tracers .

作用机制

The mechanism of action of Dimethoxybenzyl-FLT-precursor involves its role as a protective group for thiol moieties. The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, which is essential for the formation of self-assembled monolayers. During monolayer formation, the protective group is cleaved off, allowing the thiol moiety to interact with the substrate .

相似化合物的比较

Similar Compounds

3,4-Dimethoxybenzyl Alcohol: Used as an intermediate in organic synthesis.

3,4-Dimethoxybenzaldehyde: A starting material for the synthesis of Dimethoxybenzyl-FLT-precursor.

3,4-Dimethoxybenzoic Acid: Formed through the oxidation of this compound.

Uniqueness

This compound is unique due to its dual role as a protective group and a precursor for radiopharmaceuticals. Its ability to enhance solubility and stability while being easily cleaved off during monolayer formation makes it highly valuable in various scientific and industrial applications .

生物活性

Dimethoxybenzyl-FLT-precursor, a compound involved in the synthesis of the radiotracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), has garnered attention for its biological activity and potential applications in medical imaging and therapeutic monitoring. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and case studies.

The synthesis of this compound involves several chemical transformations that yield a compound with significant biological implications. The precursor is characterized by its stability and purity, which are crucial for its use in radiolabeling processes. The molar mass of the compound is approximately 526.58 g/mol, and it is typically presented as a colorless to yellowish solid with a purity of ≥ 95% .

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molar Mass | 526.58 g/mol |

| Purity | ≥ 95% |

| Appearance | Colorless to yellowish |

| CAS RN | [191474-13-2] |

Pharmacological Evaluation

This compound has shown promising results in various pharmacological evaluations. It serves as a precursor for [¹⁸F]FLT, which is utilized in positron emission tomography (PET) to assess tumor proliferation and response to therapies . The biological activity of this compound is primarily linked to its ability to mimic thymidine, allowing it to be incorporated into DNA during replication.

Case Study: Tumor Response Monitoring

In a study investigating the use of [¹⁸F]FLT in mice bearing tumors, researchers found that the compound effectively monitored tumor response to radiotherapy and photodynamic therapy (PDT). The imaging results indicated a correlation between [¹⁸F]FLT uptake and tumor proliferation rates, demonstrating its utility as a biomarker for assessing treatment efficacy .

Biological Activity

The biological activity of this compound extends beyond its role as a PET tracer. Research indicates that it may possess additional pharmacological properties due to its structural features. For instance, derivatives of dimethoxybenzyl compounds have been noted for their potential inhibitory effects on various enzymes, including phosphodiesterases (PDEs), which are involved in cellular signaling pathways.

Table 2: Inhibitory Activity of Dimethoxybenzyl Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 7p | PDE2 | 4.7 |

| 7p | PDE4 | 5.1 |

| 7aa | PI3Kα | 19 |

| 7ab | PI3Kβ | 94 |

This table summarizes the inhibitory activities observed in various derivatives related to the dimethoxybenzyl structure. Notably, compound 7p exhibited robust inhibition against both PDE2 and PDE4 enzymes, suggesting its potential therapeutic applications in conditions where modulation of these pathways is beneficial .

属性

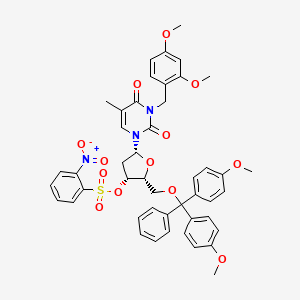

IUPAC Name |

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-15-20-37(58-4)25-39(31)59-5)43-26-40(62-63(54,55)42-14-10-9-13-38(42)49(52)53)41(61-43)29-60-46(32-11-7-6-8-12-32,33-16-21-35(56-2)22-17-33)34-18-23-36(57-3)24-19-34/h6-25,27,40-41,43H,26,28-29H2,1-5H3/t40-,41-,43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVBOCNVKVVIRL-QAXYZVJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45N3O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。